![molecular formula C8H9BrO B13452709 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane is a compound belonging to the bicyclic hexane family. These compounds are known for their unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. The bicyclic structure provides a rigid framework that can be functionalized to create diverse chemical entities.
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of ultraviolet light to initiate the cycloaddition, followed by various derivatization steps to introduce the bromomethyl and ethynyl groups.
Analyse Chemischer Reaktionen
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different functional groups.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The rigid bicyclic structure can be used in the design of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethynyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding to its targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane can be compared to other bicyclic hexane derivatives, such as:
- 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane
- 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.2.1]heptane
These compounds share similar structural features but differ in their specific functional groups and substitution patterns.
Eigenschaften
Molekularformel |
C8H9BrO |
|---|---|
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H9BrO/c1-2-7-3-8(4-7,5-9)10-6-7/h1H,3-6H2 |
InChI-Schlüssel |
QIVQCFAATZFLEU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC12CC(C1)(OC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)
![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13452631.png)
![15-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B13452636.png)
![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B13452640.png)
![[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)

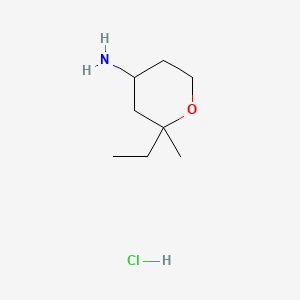
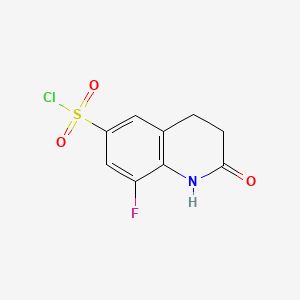
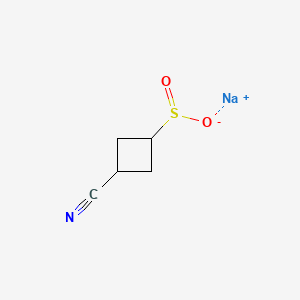

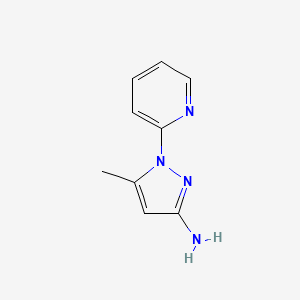
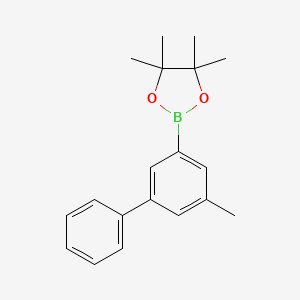
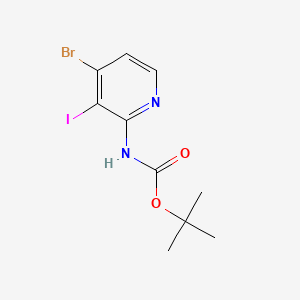
![2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452703.png)
